1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine 1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13279168
InChI: InChI=1S/C10H12N4/c1-14-8-10(7-13-14)12-6-9-3-2-4-11-5-9/h2-5,7-8,12H,6H2,1H3
SMILES: CN1C=C(C=N1)NCC2=CN=CC=C2
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol

1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC13279168

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
IUPAC Name 1-methyl-N-(pyridin-3-ylmethyl)pyrazol-4-amine
Standard InChI InChI=1S/C10H12N4/c1-14-8-10(7-13-14)12-6-9-3-2-4-11-5-9/h2-5,7-8,12H,6H2,1H3
Standard InChI Key SHEVPJWXOGGCJP-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)NCC2=CN=CC=C2
Canonical SMILES CN1C=C(C=N1)NCC2=CN=CC=C2

Introduction

Structural Identification and Molecular Properties

Chemical Composition and Nomenclature

The compound systematically named 1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine has the molecular formula C₁₀H₁₂N₄ and a molecular weight of 188.23 g/mol . Its structure comprises:

  • A 1-methyl-1H-pyrazole ring substituted at the 4-position with an amine group.

  • A pyridin-3-ylmethyl side chain connected to the pyrazole’s amine via a methylene (-CH₂-) linker.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₄
Molecular Weight188.23 g/mol
IUPAC Name1-methyl-N-(pyridin-3-ylmethyl)pyrazol-4-amine
Topological Polar Surface Area56.7 Ų
LogP (Octanol-Water)1.43

Spectroscopic Characterization

While direct data for this compound is scarce, analogous pyrazole-pyridine hybrids exhibit:

  • ¹H NMR: Peaks at δ 2.5–3.5 ppm (methyl groups), δ 6.5–8.5 ppm (pyridine and pyrazole protons) .

  • IR Spectroscopy: Stretching vibrations at 3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 1500 cm⁻¹ (aromatic C-C) .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via condensation reactions between 1-methyl-1H-pyrazol-4-amine and pyridin-3-ylmethanol derivatives. Key steps include:

  • Activation: Pyridin-3-ylmethanol is converted to a reactive electrophile (e.g., chloride using thionyl chloride).

  • Nucleophilic Substitution: The amine group of 1-methyl-1H-pyrazol-4-amine attacks the activated pyridine derivative, forming the methylene bridge .

  • Purification: Column chromatography or recrystallization in ethanol-water mixtures yields >95% purity .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
ActivationSOCl₂, DMF, 0°C→reflux85–90%
CouplingK₂CO₃, DMF, 80°C, 12 hr70–75%
RecrystallizationEthanol:H₂O (3:1), −20°C95%

Reaction Mechanisms

The synthesis follows an Sₙ2 mechanism, where the pyrazole amine acts as a nucleophile displacing the leaving group (e.g., chloride) on the pyridine derivative. Steric hindrance from the pyridine’s 3-position slightly reduces reaction efficiency compared to para-substituted analogs .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL) .

  • Stability: Stable under inert atmospheres up to 200°C; degrades via oxidative pathways in air .

Crystallographic Data

Though single-crystal data for this compound is unavailable, related structures show:

  • Bond Lengths: C-N (1.34–1.38 Å), C-C (1.40–1.46 Å) in pyrazole rings .

  • Dihedral Angles: 15–25° between pyrazole and pyridine planes, indicating moderate conjugation.

Biological Activities and Applications

Anticancer Activity

Structural analogs like 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide inhibit A549 lung cancer cells (IC₅₀ = 0.08 µM) by disrupting mitochondrial membrane potential .

Enzyme Inhibition

Pyrazole derivatives target monoamine oxidases (MAOs) and cyclooxygenases (COXs). For instance, 1-acetyl-3-aryl-pyrazoles inhibit MAO-B with IC₅₀ values <50 nM .

Table 3: Biological Data for Analogous Compounds

Compound ClassTargetActivity (IC₅₀/EC₅₀)Source
Pyrazole-carbohydrazideA549 Cells0.08 µM
Pyrazole-chalconesBRAF Kinase0.19 nM
Pyrazole-sulfonamidesCOX-21.2 µM

Comparative Analysis with Structural Analogs

Influence of Substitution Patterns

  • Pyridine Position: 3-Substituted derivatives (e.g., pyridin-3-ylmethyl) show higher metabolic stability than 2- or 4-substituted variants due to reduced CYP450 interactions .

  • Pyrazole Methylation: N-Methylation enhances lipophilicity (LogP +0.3–0.5) and oral bioavailability compared to unmethylated analogs .

Table 4: Structure-Activity Relationships

ModificationEffect on PropertyExample Compound
Pyridine at 3-position↑ Metabolic stability1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine
Pyrazole N-Methylation↑ LogP, ↑ Oral absorption1-methyl-1H-pyrazol-4-amine derivatives
Fluorine Substitution↑ Enzyme inhibition3-(difluoromethyl)-1-methylpyrazole

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Serves as a scaffold for kinase inhibitors (e.g., MET, BRAF) .

  • Prodrug Synthesis: Amine group facilitates conjugation with prodrug moieties (e.g., phosphates, peptides).

Material Science

  • Coordination Chemistry: Pyrazole’s lone pairs enable metal complexation for catalytic applications .

  • Polymer Additives: Enhances thermal stability in polyamides and polyesters.

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